molecular formula C17H12N4OS2 B2850004 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034564-20-8

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

货号: B2850004
CAS 编号: 2034564-20-8
分子量: 352.43
InChI 键: CBJANUJSHPYVSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a pyridine ring substituted with a thiophene moiety.

属性

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS2/c22-17(11-3-4-14-15(8-11)21-24-20-14)19-9-12-2-1-6-18-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJANUJSHPYVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Core Heterocycle Differences

  • Benzothiadiazole vs. Thiazole/Imidazothiazole: The target compound’s benzothiadiazole core distinguishes it from analogs like ND-12025 (), which contains an imidazo[2,1-b]thiazole system.
  • Thiophene-Pyridine vs. Pyridine-Alkyl Substituents : The thiophene substituent on the pyridine ring introduces a sulfur atom and increased lipophilicity relative to compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (), which features a simpler pyridinyl group. This modification may influence membrane permeability and metabolic stability .

Carboxamide Linker Variations

  • The methylene linker between the pyridine and benzothiadiazole in the target compound contrasts with direct aryl-aryl linkages in compounds such as N-(3-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide ().

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Core Structure Substituents Melting Point (°C) IC50 (HepG-2, μg/mL)
Target Compound Benzothiadiazole Thiophene-pyridine-methyl Not reported Not reported
7b () Thiadiazole 4-Methyl-2-phenylthiazole Not reported 1.61 ± 1.92
11 () Thiazole Propane hydrazonoyl chloride Not reported 1.98 ± 1.22
18j () Thiadiazole 3,5-Dimethoxyphenyl 179–180 Not reported
18o () Thiadiazole 4-Fluorophenyl 200–202 Not reported
  • Melting Points : Benzothiadiazole derivatives often exhibit higher melting points due to rigidity (e.g., 18o at 200–202°C vs. thiazole derivatives in ). The target compound’s melting point is unreported but expected to align with benzothiadiazole-containing analogs .

常见问题

Q. What are the standard synthetic routes for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?

The synthesis involves multi-step organic reactions, starting with the preparation of the benzo[c][1,2,5]thiadiazole core via cyclization of o-phenylenediamine derivatives under acidic or basic conditions. Subsequent functionalization includes coupling the thiophene-pyridinylmethyl group via nucleophilic substitution or amidation. Key steps require controlled temperatures (60–80°C), solvents like dimethylformamide (DMF) or acetonitrile, and catalysts such as triethylamine to optimize yields. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic methods are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming bond connectivity and functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies characteristic vibrations (e.g., C=O, N-H). For conformational analysis, X-ray crystallography is preferred if single crystals are obtainable .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs, potential targets include enzymes involved in cellular signaling (e.g., kinases) or redox regulation (e.g., NADPH oxidase). The thiadiazole and thiophene moieties may interact with hydrophobic enzyme pockets, while the pyridinylmethyl group enhances solubility for membrane penetration. Preliminary docking studies suggest affinity for ATP-binding domains .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo bioactivity be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Strategies include:

  • Metabolite Identification: Use LC-MS/MS to track degradation products.
  • Prodrug Design: Modify labile functional groups (e.g., esterification of carboxylates).
  • Orthogonal Assays: Compare enzymatic inhibition (e.g., IC50) with cellular efficacy (e.g., proliferation assays) to distinguish target engagement from off-target effects .

Q. What experimental approaches optimize reaction yields during functionalization steps?

  • Ultrasound-Assisted Synthesis: Enhances reaction rates and purity by improving mass transfer (e.g., 30% yield increase in thiadiazole couplings) .
  • Catalyst Screening: Test bases like DBU or K2CO3 to improve amidation efficiency.
  • Solvent Optimization: Replace DMF with ionic liquids to reduce side reactions in moisture-sensitive steps .

Q. How can computational methods guide the analysis of binding interactions?

  • Molecular Dynamics (MD) Simulations: Predict conformational flexibility and binding stability over time.
  • Free Energy Perturbation (FEP): Quantify the impact of substituent modifications (e.g., replacing thiophene with furan) on binding affinity.
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bond donors) for structure-activity relationship (SAR) studies .

Q. What strategies address solubility challenges in biological assays?

  • Co-Solvent Systems: Use DMSO-water gradients (≤5% DMSO) to maintain compound stability.
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion.
  • Salt Formation: Convert the carboxamide to a sodium salt via saponification for improved polar solvent compatibility .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepSolventCatalystTemperatureYield (%)Reference
Thiadiazole FormationH2SO4/Pyridine-110°C65–75
AmidationDMFTriethylamine80°C50–60
Sonication-Assisted CouplingAcetonitrile-25°C (US)85

Q. Table 2: Common Analytical Techniques and Applications

TechniqueApplicationExample Data Output
1H NMRConfirm methylene bridge connectivityδ 4.50 ppm (s, 2H, CH2)
HRMSValidate molecular formula[M+H]+ m/z 398.0521 (calc. 398.0518)
X-ray CrystallographyResolve 3D conformationC-C bond angles: 120.5° ± 0.3°

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。